![molecular formula C13H16N2O3 B5782912 N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5782912.png)
N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide, also known as MPAC, is a cyclopropanecarbohydrazide derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MPAC is a small molecule that can be synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes involved in cancer cell growth and viral replication. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been reported to inhibit the activity of RNA-dependent RNA polymerase, an enzyme involved in viral replication.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells. Apoptosis is a process of programmed cell death that is essential for the maintenance of tissue homeostasis. This compound has been shown to activate caspases, which are enzymes involved in the execution of apoptosis. This compound has also been reported to induce cell cycle arrest in cancer cells. Cell cycle arrest is a process in which cells temporarily stop dividing, which can prevent the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide has several advantages for lab experiments. It is a small molecule that can be easily synthesized using various methods. This compound has been shown to possess anticancer and antiviral properties, which make it a promising candidate for further research. However, there are some limitations to using this compound in lab experiments. This compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity profiles are not well understood. Further research is needed to determine the safety and efficacy of this compound in vivo.
Direcciones Futuras
There are several future directions for N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide research. Further studies are needed to understand the mechanism of action of this compound and its effects on cancer cells and viruses. In vivo studies are needed to determine the pharmacokinetics and toxicity profiles of this compound. This compound analogs could be synthesized to improve its efficacy and reduce its toxicity. Combination therapies involving this compound and other anticancer or antiviral agents could be explored. This compound could also be studied for its potential applications in other diseases, such as neurodegenerative diseases and inflammatory disorders.
Métodos De Síntesis
The synthesis of N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide can be achieved through several methods. One such method involves the reaction of cyclopropanecarboxylic acid with hydrazine hydrate to form cyclopropanecarbohydrazide. The resulting compound is then reacted with 2-methylphenylacetyl chloride to produce this compound. Another method involves the reaction of cyclopropanecarboxylic acid with 2-methylphenylhydrazine to form 2-(2-methylphenoxy)acetyl)cyclopropanecarbohydrazide, which is then reacted with acetic anhydride to produce this compound.
Aplicaciones Científicas De Investigación
N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antitumor, and antiviral properties. This compound has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus and the Zika virus.
Propiedades
IUPAC Name |
N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-4-2-3-5-11(9)18-8-12(16)14-15-13(17)10-6-7-10/h2-5,10H,6-8H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCHBLGVGFJKCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NNC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5782833.png)
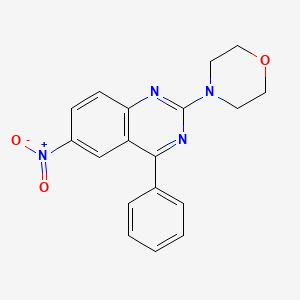
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5782857.png)
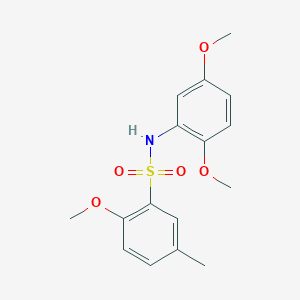

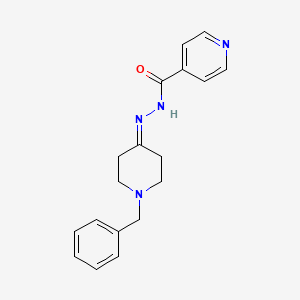
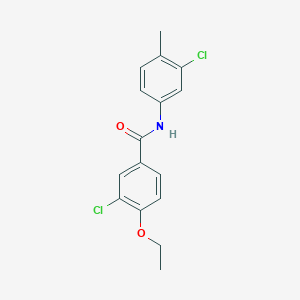

![(2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5782903.png)
![2-benzyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5782911.png)
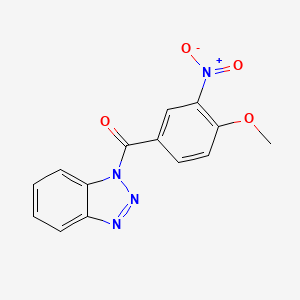
![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazinecarbimidothioate](/img/structure/B5782934.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5782942.png)
![ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B5782944.png)